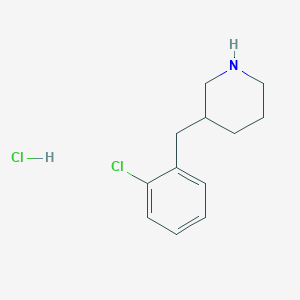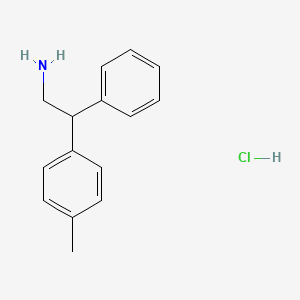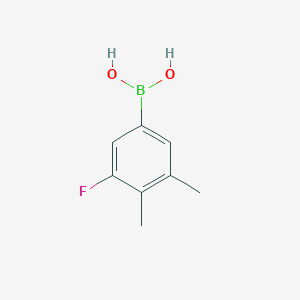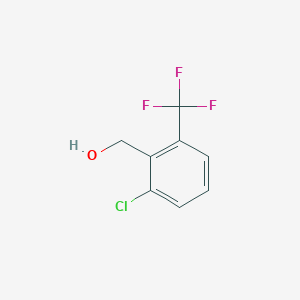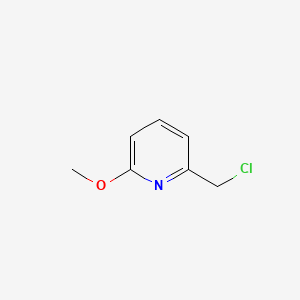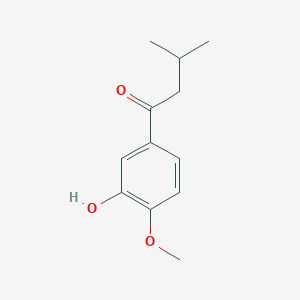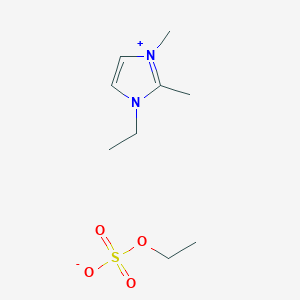![molecular formula C7H5BrN2O B1603420 3-溴呋喃并[3,2-c]吡啶-4-胺 CAS No. 799293-73-5](/img/structure/B1603420.png)
3-溴呋喃并[3,2-c]吡啶-4-胺
概述
描述
3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol .
Synthesis Analysis
The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine involves heating 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours .Molecular Structure Analysis
The molecular structure of 3-Bromofuro[3,2-c]pyridin-4-amine consists of 11 heavy atoms, 9 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical and Chemical Properties Analysis
3-Bromofuro[3,2-c]pyridin-4-amine has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.7 . It has a water solubility of 0.358 mg/ml .科学研究应用
我对 3-溴呋喃并[3,2-c]吡啶-4-胺 的科学研究应用进行了搜索。以下是一些按不同领域分类的独特应用:
糖尿病管理
这种化合物已被研究用于其降低血糖水平的潜力,这可能有利于预防和治疗高血糖、1 型糖尿病、肥胖相关糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病 .
材料科学
色谱和质谱
生物制药生产
安全和受控环境
先进电池科学
安全和危害
生化分析
Biochemical Properties
3-Bromofuro[3,2-c]pyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine has shown interactions with other biomolecules, such as receptors and transporters, affecting their function and regulation.
Cellular Effects
The effects of 3-Bromofuro[3,2-c]pyridin-4-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromofuro[3,2-c]pyridin-4-amine can modulate the activity of signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Bromofuro[3,2-c]pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from direct binding to the enzyme’s active site, preventing substrate access . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromofuro[3,2-c]pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromofuro[3,2-c]pyridin-4-amine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromofuro[3,2-c]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 3-Bromofuro[3,2-c]pyridin-4-amine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular and metabolic functions.
Metabolic Pathways
3-Bromofuro[3,2-c]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 affects the metabolism of drugs and other compounds, leading to changes in their bioavailability and activity . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 3-Bromofuro[3,2-c]pyridin-4-amine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function.
Subcellular Localization
3-Bromofuro[3,2-c]pyridin-4-amine exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall function within the cell.
属性
IUPAC Name |
3-bromofuro[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPZKVGXRJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593952 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-73-5 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
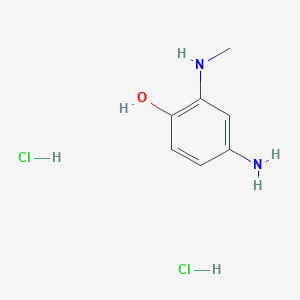
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
